

Solubility of octan-2-yl 2-cyanoacetate in organic solvents.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Octan-2-yl 2-cyanoacetate

Cat. No.: B3023456

[Get Quote](#)

Introduction: The Significance of Octan-2-yl 2-cyanoacetate

Octan-2-yl 2-cyanoacetate (CAS No. 52688-08-1) is an organic ester characterized by three key functional components: a chiral secondary octyl group, an ester linkage, and a nitrile (cyano) group.^[3] Its molecular structure dictates its physicochemical properties and reactivity. The long alkyl chain imparts significant non-polar character, while the ester and cyano groups provide a localized region of polarity and hydrogen bond accepting capability.^[4] This amphiphilic nature is central to its solubility behavior.

The primary industrial and research interest in this molecule lies in its role as a precursor to 2-octyl cyanoacrylate, a monomer used to formulate tissue adhesives.^{[2][5]} Unlike shorter-chain cyanoacrylates, the 2-octyl variant produces a more flexible adhesive bond and exhibits lower toxicity, making it highly suitable for clinical applications such as wound closure and dental procedures.^[5] Understanding its solubility is paramount for optimizing reaction conditions, developing effective purification strategies (like recrystallization or extraction), and formulating stable solutions.

Physicochemical Properties

A summary of the key physicochemical properties of **octan-2-yl 2-cyanoacetate** is provided below. These properties are essential for predicting its behavior in various solvent systems.

Property	Value	Source(s)
CAS Number	52688-08-1	[3]
Molecular Formula	C ₁₁ H ₁₉ NO ₂	[3]
Molecular Weight	197.27 g/mol	[3]
Appearance	Colorless to light yellow liquid	[6]
Density	~0.951 g/cm ³	[1][3]
Boiling Point	241.4 °C (Predicted at 760 mmHg)	[1][3]
Flash Point	~105-113 °C	[1][6]
Water Solubility	Insoluble / Limited solubility	[6]
Organic Solvent Solubility	Generally soluble in common organic solvents	[1][6]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a strong predictive framework for the solubility of **octan-2-yl 2-cyanoacetate**.^[3]

- Polarity:** Solutes tend to dissolve in solvents of similar polarity. **Octan-2-yl 2-cyanoacetate** is a molecule of dual character. The long C8 alkyl chain is non-polar and lipophilic, favoring interactions with non-polar solvents through van der Waals forces. The ester and cyano functionalities create a polar "head," capable of dipole-dipole interactions with polar solvents.
- Hydrogen Bonding:** Esters can act as hydrogen-bond acceptors but not as donors.^[4] This allows for favorable interactions with protic solvents like alcohols (e.g., ethanol), although the large non-polar tail can limit overall solubility compared to smaller esters.
- Molecular Size:** In general, as the molecular size of a solute increases, the energy required to break apart the solute-solute interactions also increases, which can lead to lower solubility.

The relatively large size of **octan-2-yl 2-cyanoacetate** means it is less soluble than smaller analogues like ethyl cyanoacetate.

- Temperature: The dissolution of most solids and liquids in a liquid solvent is an endothermic process, meaning solubility typically increases with temperature.^[7] This provides an opportunity for techniques like hot filtration during purification.

Solubility Profile of Octan-2-yl 2-cyanoacetate

While **octan-2-yl 2-cyanoacetate** is widely reported to be soluble in common organic solvents, specific quantitative solubility data is not readily available in peer-reviewed literature.^{[1][6]} However, based on the chemical principles outlined above, a robust qualitative and predictive assessment can be made to guide solvent selection.

Predicted Relative Solubility

The following table provides an expected solubility profile based on solvent polarity and the molecular structure of **octan-2-yl 2-cyanoacetate**. These predictions are intended as a practical guide for laboratory work and should be confirmed experimentally for precise applications.

Solvent	Polarity Type	Dielectric Constant ¹	Expected Relative Solubility	Rationale
Hexane	Non-Polar	1.89	High	The non-polar nature of hexane interacts favorably with the long octyl chain of the solute.
Toluene	Non-Polar (Aromatic)	2.38	High	Similar to hexane, toluene is non-polar and effectively solvates the alkyl portion of the molecule.
Diethyl Ether	Slightly Polar	4.34	High	Offers a balance of non-polar character to dissolve the alkyl chain and some polarity to interact with the ester group.
Ethyl Acetate	Intermediate Polarity	6.02	High / Very High	As an ester itself, ethyl acetate has a highly compatible polarity, making it an excellent solvent ("like dissolves like").

Acetone	Intermediate Polarity	21.0	High	Its polarity is suitable for interacting with the cyano-ester head, while it is still aprotic and can solvate the larger molecule.
Ethanol	Polar, Protic	24.6	Medium	The polar hydroxyl group can hydrogen-bond with the ester, but the overall high polarity is less compatible with the long non-polar tail.
Methanol	Polar, Protic	32.7	Medium-Low	Higher polarity and stronger hydrogen-bonding network compared to ethanol make it a less effective solvent for the non-polar octyl chain.

Water	Very Polar, Protic	80.1	Insoluble	The highly polar, strong hydrogen-bonding network of water cannot effectively solvate the large, non-polar alkyl chain.
-------	--------------------	------	-----------	---

¹Dielectric constants are approximate values at 20-25°C and serve as a general measure of polarity.[\[8\]](#)

Experimental Protocol for Quantitative Solubility Determination

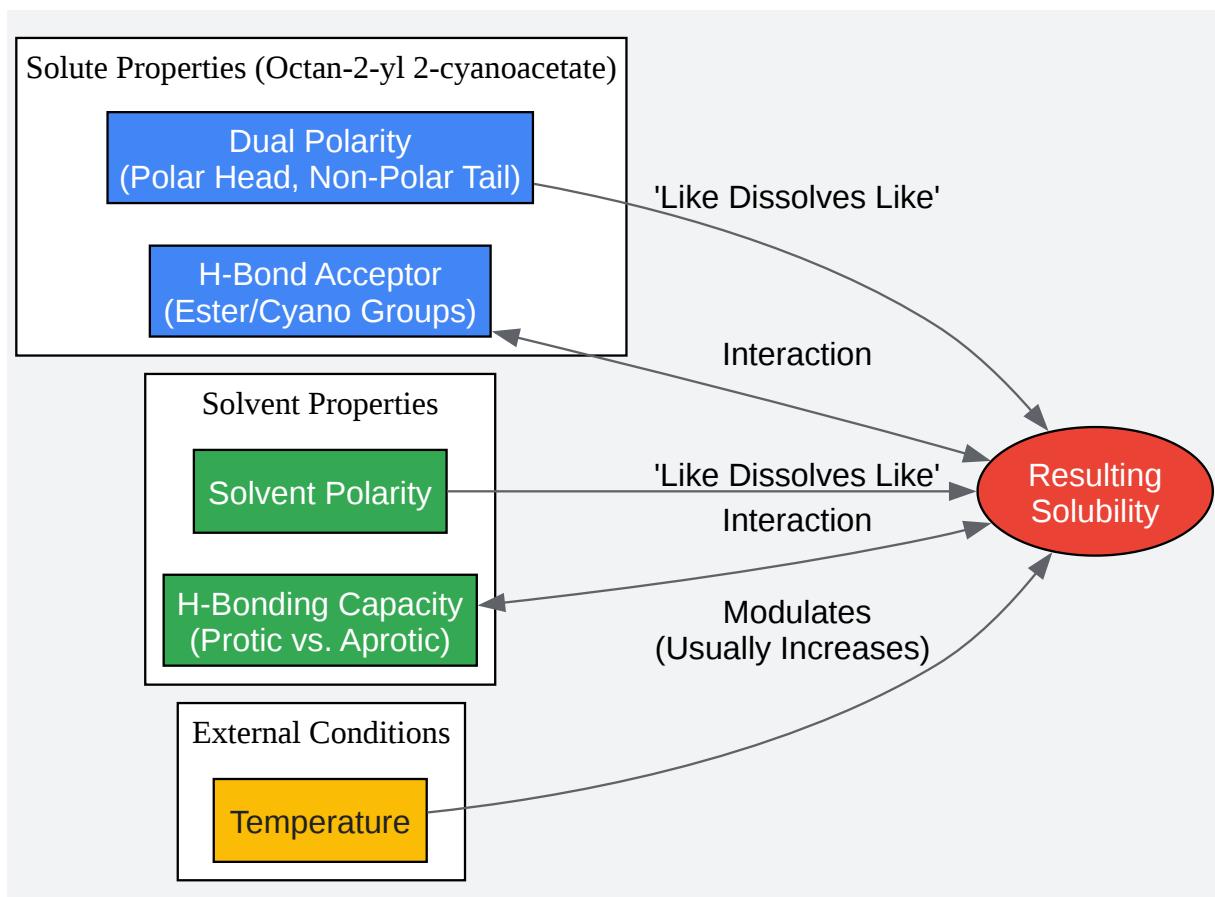
To obtain precise solubility data, the isothermal shake-flask method followed by gravimetric analysis is a reliable and widely accepted technique.[\[9\]](#)[\[10\]](#) This protocol provides a step-by-step methodology for determining the solubility of **octan-2-yl 2-cyanoacetate** in a given organic solvent at a specific temperature.

Objective: To determine the equilibrium solubility of liquid **octan-2-yl 2-cyanoacetate** in an organic solvent (e.g., ethyl acetate) at a constant temperature (e.g., 25°C).

Materials:

- **Octan-2-yl 2-cyanoacetate** (high purity)
- Solvent of choice (analytical grade)
- Scintillation vials or sealed flasks (20 mL)
- Thermostatically controlled shaker bath or incubator
- Analytical balance (readable to 0.0001 g)
- Glass syringes (5-10 mL)

- Syringe filters (0.45 μ m, PTFE or other solvent-compatible material)
- Pre-weighed glass vials for analysis


Methodology:

- Preparation: Set the shaker water bath to the desired constant temperature (e.g., 25.0 \pm 0.1 $^{\circ}$ C). Allow it to equilibrate.
- Addition of Components: To a 20 mL scintillation vial, add approximately 5 mL of the chosen solvent. Add an excess of **octan-2-yl 2-cyanoacetate** (e.g., 2-3 mL). An excess is critical to ensure a saturated solution is formed, which can be visually confirmed by the presence of a separate, undissolved phase of the solute.
- Equilibration: Securely cap the vial and place it in the shaker bath. Agitate the mixture at a constant speed for a sufficient duration to ensure thermodynamic equilibrium is reached. A period of 24 to 48 hours is typically recommended.[11] This extended time allows the dissolution process to reach its maximum point.
- Phase Separation: After equilibration, remove the vial from the shaker and let it stand undisturbed inside the temperature-controlled bath for at least 2 hours. This allows the undissolved solute to settle, preventing contamination of the sample.
- Sampling: Carefully draw a known volume of the clear, supernatant (the saturated solution) into a glass syringe. Avoid disturbing the bottom layer of undissolved solute.
- Filtration: Attach a 0.45 μ m syringe filter to the syringe. Push the solution through the filter directly into a pre-weighed (tared) glass vial. This step is crucial to remove any microscopic, undissolved droplets.
- Mass Determination of Saturated Solution: Immediately cap the vial and weigh it on the analytical balance. The difference between this mass and the vial's tare weight gives the total mass of the saturated solution sample.
- Solvent Evaporation: Place the vial in a fume hood or a vacuum oven at a moderate temperature to slowly evaporate the solvent completely.

- Mass Determination of Solute: Once the solvent is fully evaporated and only the **octan-2-yl 2-cyanoacetate** residue remains, weigh the vial again. The difference between this mass and the vial's tare weight is the mass of the dissolved solute.
- Calculation: The solubility can now be calculated:
 - Mass of Solvent = (Mass of Saturated Solution) - (Mass of Solute)
 - Solubility (g / 100 g solvent) = [(Mass of Solute) / (Mass of Solvent)] x 100

Key Factors Influencing Solubility: A Relational Diagram

The interplay between the solute, solvent, and external conditions determines the final solubility. This relationship can be visualized as follows.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. education.com [education.com]
- 4. pubs.acs.org [pubs.acs.org]

- 5. chem-casts.com [chem-casts.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Octyl cyanoacetate | C11H19NO2 | CID 4384482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. scienceasia.org [scienceasia.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solubility of octan-2-yl 2-cyanoacetate in organic solvents.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3023456#solubility-of-octan-2-yl-2-cyanoacetate-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com